6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 3rd positions, respectively, and a carbonitrile group at the 8th position. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and appropriate halogenated reagents.
Cyclization: The key step involves the cyclization of 2-aminopyridine with a halogenated reagent under specific conditions to form the imidazo[1,2-a]pyridine core.
Halogenation: Subsequent halogenation reactions introduce the fluorine and iodine atoms at the desired positions.
Carbonitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization and Coupling Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and conditions may involve the use of bases or acids to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cyclization and Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities and properties .
Scientific Research Applications
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
- 6-Bromo-3-fluoro-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Uniqueness
6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the specific combination of fluorine, iodine, and carbonitrile groups, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C8H3FIN3 |
---|---|
Molecular Weight |
287.03 g/mol |
IUPAC Name |
6-fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H3FIN3/c9-6-1-5(2-11)8-12-3-7(10)13(8)4-6/h1,3-4H |
InChI Key |
KWIBBUOGQXRLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1F)I)C#N |
Origin of Product |
United States |
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